N-benzyl-N,4-dimethylbenzamide
Description
N-Benzyl-N,4-dimethylbenzamide (CAS 57409-40-2) is a substituted benzamide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.32 g/mol. It exists as a yellow to colorless oily liquid under standard conditions and is stored refrigerated (2–8°C) to maintain stability . The compound features a benzamide backbone with a benzyl group and two methyl substituents (one on the benzene ring and one on the nitrogen atom).
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-N,4-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-13-8-10-15(11-9-13)16(18)17(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
MSWJDGFXYUCOGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Electron-donating vs. withdrawing groups : The 4-nitro group in N,N-dimethyl-p-nitrobenzamide enhances electrophilicity, making it reactive in substitution reactions, whereas methyl and benzyl groups in this compound provide steric bulk and lipophilicity .
- Physical state: Bulky substituents (e.g., diphenyl in 4-(dimethylamino)-N,N-diphenylbenzamide) often lead to crystalline solids, while smaller alkyl/benzyl groups result in liquids .
Key Observations :
- N-Benzyl groups in antifungal diamides () and anticonvulsant benzamides () suggest that the benzyl moiety can enhance bioavailability or target binding.
- Methyl substituents on nitrogen or aromatic rings (e.g., in 4-amino-N-(2,6-dimethylphenyl)benzamide) slow metabolic degradation, improving plasma stability .
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